Fmoc-norArg(Boc)2-OH

Catalog No.
S905962
CAS No.
206183-06-4
M.F
C30H38N4O8
M. Wt
582,66 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-norArg(Boc)2-OH

CAS Number

206183-06-4

Product Name

Fmoc-norArg(Boc)2-OH

IUPAC Name

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C30H38N4O8

Molecular Weight

582,66 g/mole

InChI

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1

SMILES

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C

Synonyms

N-2-Fmoc-L-N-4-(bis-Boc-amidino)-2,4-diaminobutyric acid;2-(Fmoc-amino)-4-(bis-Boc-guanidino)-L-butyric acid;Fmoc-L-Norarginine(Boc)2-OH;Fmoc-L-Nar(Boc)2;Fmoc-L-norArg(Boc)2;Fmoc-Agb(Boc)2
  • Fmoc (Fluorenylmethoxycarbonyl): This group is attached to the N-terminus (amino group) of the molecule and serves as a protecting group during peptide synthesis. Protecting groups prevent unwanted reactions from occurring at specific sites while allowing for targeted bond formation elsewhere in the molecule .
  • Boc (tert-Butyloxycarbonyl): Two Boc groups are attached to the side chain of L-arginine, protecting its guanidine group. This allows for selective manipulation of other parts of the peptide chain during synthesis .
  • Peptide Synthesis

    Fmoc-L-Norarginine(Boc)2-OH is a valuable building block for the synthesis of peptides containing the non-natural amino acid norarginine. Norarginine is an analog of L-arginine where the terminal amino group on the side chain is absent. This modification can be useful for studying the role of the guanidine group in protein function [].

  • Development of Therapeutic Peptides

    Peptides containing norarginine can be potential candidates for drug discovery. By incorporating Fmoc-L-Norarginine(Boc)2-OH into peptide synthesis, researchers can explore the therapeutic potential of these modified peptides [].

  • Studies of Protein-Protein Interactions

    Norarginine-containing peptides can be used as probes to investigate protein-protein interactions. The altered side chain of norarginine may affect how the peptide binds to other proteins, providing insights into protein function [].

Fmoc-norArg(Boc)2-OH, chemically known as (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-4-guanidino-butyric acid, is a derivative of norarginine. This compound is characterized by the presence of both fluorenylmethoxycarbonyl and t-butyloxycarbonyl protecting groups, which enhance its stability and usability in peptide synthesis. The molecular formula is C30H38N4O8, with a molecular weight of approximately 582.66 g/mol .

Fmoc-L-Norarginine(Boc)2-OH is likely to exhibit similar hazards as other peptide derivatives. Specific data might be limited, but general safety precautions should be followed when handling:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat [].
  • Avoid inhalation, ingestion, and skin contact [].
  • Work in a well-ventilated fume hood [].
Typical for amino acids and peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, allowing for the subsequent coupling of other amino acids in solid-phase peptide synthesis .
  • Coupling Reactions: It can react with activated carboxylic acids to form peptide bonds, facilitating the synthesis of complex peptides .

Fmoc-norArg(Boc)2-OH serves as an arginine analogue in peptide synthesis. Arginine is known for its roles in protein synthesis and metabolic processes. The biological activity of peptides synthesized using this compound can include:

  • Antimicrobial Properties: Some peptides derived from norarginine exhibit antimicrobial activity.
  • Vasodilation: Arginine analogues are often studied for their potential effects on blood vessel dilation and circulation .

The synthesis of Fmoc-norArg(Boc)2-OH generally involves several steps:

  • Protection of Amino Groups: The amino groups of norarginine are protected using t-butyloxycarbonyl groups.
  • Fmoc Protection: The Fmoc group is introduced through reaction with fluorenylmethyloxycarbonyl chloride or other derivatives.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity for biological applications .

Studies on the interactions of peptides synthesized from Fmoc-norArg(Boc)2-OH often focus on:

  • Receptor Binding: Understanding how these peptides interact with specific receptors can provide insights into their therapeutic potential.
  • Enzyme Activity Modulation: Investigating how these compounds affect enzyme activities related to metabolic pathways can elucidate their biological roles .

Similar Compounds

Several compounds share structural similarities with Fmoc-norArg(Boc)2-OH, each with unique properties and applications:

Compound NameMolecular FormulaUnique Features
Fmoc-L-arginineC29H39N5O6Directly related to arginine, used in similar contexts.
Fmoc-L-citrullineC29H36N4O7Citrulline derivative, involved in nitric oxide production.
Fmoc-L-lysineC27H41N3O6Contains a different side chain, used in various peptides.

These compounds are differentiated by their side chains and specific functionalities, impacting their biological activities and applications in research and therapeutics.

XLogP3

5.7

Dates

Modify: 2023-08-15

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